molecular formula C10H8O2 B15344435 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- CAS No. 23251-68-5

2(5H)-Furanone, 5-(4-hexen-2-ynylidene)-

Cat. No.: B15344435
CAS No.: 23251-68-5
M. Wt: 160.17 g/mol
InChI Key: ZNOFNADHELRFDF-UHFFFAOYSA-N
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Description

2(5H)-Furanones are a prominent class of heterocyclic compounds widely studied for their diverse biological activities and synthetic utility. The compound “2(5H)-Furanone, 5-(4-hexen-2-ynylidene)-” features a conjugated 4-hexen-2-ynylidene substituent at the 5-position of the furanone core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23251-68-5

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-hex-4-en-2-ynylidenefuran-2-one

InChI

InChI=1S/C10H8O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h2-3,6-8H,1H3

InChI Key

ZNOFNADHELRFDF-UHFFFAOYSA-N

Canonical SMILES

CC=CC#CC=C1C=CC(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- typically involves the following steps:

    Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 4-hydroxy-2-butanone.

    Introduction of the Hexen-2-ynylidene Group: This step may involve coupling reactions such as the Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigation of its pharmacological effects and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(4-hexen-2-ynylidene)- would depend on its specific biological activity. Generally, furanones can interact with various molecular targets such as enzymes, receptors, and DNA. The hexen-2-ynylidene group may enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Diversity

The biological and chemical profiles of 2(5H)-furanones are highly dependent on substituents at the 5-position. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Selected 2(5H)-Furanone Derivatives
Compound Name Substituent at 5-Position Key Properties/Activities References
5-(4-Hexen-2-ynylidene)-2(5H)-furanone Conjugated diynylidene chain Potential reactivity in cross-coupling; unsaturated system may enhance electron deficiency
5-Menthyloxy-2(5H)-furanone Chiral menthyloxy group Antimicrobial activity against Gram-positive bacteria; synergism with antibiotics observed
5-(4-Bromophenyl)-2(5H)-furanone Aryl (4-bromophenyl) Suzuki-Miyaura cross-coupling partner; utility in synthesizing biaryl derivatives
5-Hydroxy-4-methyl-2(5H)-furanone Hydroxy and methyl groups Used in research applications; commercial availability for synthetic studies
5-Cyclohexyl-3-hydroxy-2(5H)-furanone Cyclohexyl and hydroxy groups Enhanced lipophilicity; potential for CNS-targeted drug design
5-(Dibromomethylene)-2(5H)-furanone Halogenated substituent Increased electrophilicity; possible use in radical reactions
Key Observations:
  • Electronic Effects : The 4-hexen-2-ynylidene group introduces a conjugated, electron-deficient system, contrasting with electron-rich substituents like hydroxy or alkoxy groups. This may enhance reactivity in cycloaddition or cross-coupling reactions .
  • Biological Activity : Terpene-derived derivatives (e.g., menthyloxy) exhibit potent antimicrobial activity, while halogenated analogs show cytotoxicity . The target compound’s unsaturated chain may influence membrane permeability or protein binding differently.
  • Synthetic Utility: Aryl-substituted furanones serve as cross-coupling partners, whereas hydroxyalkyl derivatives are common in natural product synthesis .

Q & A

Basic Question: What are the key synthetic routes for 2(5H)-Furanone derivatives, and how can their purity be validated?

Answer:
The synthesis of 2(5H)-furanone derivatives often involves cyclization reactions or functionalization of pre-existing furanone scaffolds. For example, symmetrical and unsymmetrical bis-1,2,3-triazole derivatives can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2(5H)-furanone precursors . Purity validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). In one study, 32 new compounds were characterized using NMR, with spectra provided for each derivative to confirm structural integrity .

Advanced Question: How can reaction pathways involving 2(5H)-Furanone derivatives be optimized to minimize side-product formation?

Answer:
Optimization requires mechanistic insights into competing reactions. For instance, the synthesis of sulfur-containing 2(5H)-furanones involves reacting chiral 5-alkoxy-2(5H)-furanones with aromatic thiols under basic conditions. Side products like over-oxidized sulfones can arise if reaction conditions (e.g., temperature, stoichiometry of H₂O₂) are not tightly controlled. A stepwise approach—first forming thioethers and then oxidizing them to sulfones—reduces side reactions . Kinetic monitoring via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy can help identify optimal reaction windows .

Basic Question: What spectroscopic techniques are most effective for characterizing 2(5H)-Furanone derivatives?

Answer:
¹H and ¹³C NMR are primary tools for structural elucidation, particularly for confirming substituent positions on the furanone ring. For example, the deshielding of carbonyl carbons (δ ~170–180 ppm in ¹³C NMR) is a diagnostic marker . Infrared (IR) spectroscopy identifies lactone carbonyl stretches (~1750–1780 cm⁻¹) and hydroxyl groups in hydroxy derivatives . Elemental analysis and HRMS further validate molecular formulas .

Advanced Question: How can contradictions in reported biological activities of 2(5H)-Furanone derivatives be resolved?

Answer:
Discrepancies often arise from structural variations (e.g., stereochemistry, substituent electronic effects) or assay conditions. For instance, sulfur-containing derivatives exhibit differing antimicrobial activities depending on the oxidation state (sulfide vs. sulfone) . Rigorous structure-activity relationship (SAR) studies, coupled with standardized bioassays (e.g., MIC tests for antimicrobial activity), are critical. Comparative studies using enantiomerically pure samples (e.g., 5-(l)-menthyloxy derivatives) can isolate stereochemical influences .

Basic Question: What safety precautions are essential during the synthesis of 2(5H)-Furanone derivatives?

Answer:
Key precautions include:

  • Using safety screens and personal protective equipment (PPE) when handling hazardous reagents like H₂O₂, which can decompose explosively .
  • Avoiding exposure to phosphoryl chloride and other corrosive agents by working in a fume hood .
  • Ensuring solvents like methylene chloride are freshly distilled to prevent peroxide formation .

Advanced Question: How can computational methods aid in designing novel 2(5H)-Furanone-based bioactive compounds?

Answer:
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity. Molecular docking studies can model interactions with biological targets, such as enzymes inhibited by 4-amino-2(5H)-furanones . For example, derivatives with electron-withdrawing substituents show enhanced binding to acetylcholinesterase in silico, guiding synthetic prioritization .

Basic Question: What are the common functionalization strategies for 2(5H)-Furanone scaffolds?

Answer:

  • Electrophilic substitution : Bromination at the 4-position using N-bromosuccinimide (NBS) .
  • Nucleophilic addition : Thiols or amines reacting with the α,β-unsaturated lactone system .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Advanced Question: What experimental approaches can validate the proposed biosynthetic pathways of 2(5H)-Furanones in natural systems?

Answer:
Isotopic labeling (e.g., ¹³C-glucose tracing) tracks precursor incorporation into the furanone ring. Enzymatic assays with putative catalysts (e.g., cytochrome P450 monooxygenases) can recreate proposed oxidative steps in vitro . Comparative metabolomics of wild-type vs. gene-knockout organisms identifies pathway-specific intermediates .

Basic Question: How does the stereochemistry of 2(5H)-Furanone derivatives influence their physical properties?

Answer:
Stereochemistry affects melting points, solubility, and optical activity. For example, (5S)-configured 5-ethyl derivatives exhibit distinct NMR chemical shifts for diastereotopic protons compared to (5R) isomers . Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers for individual characterization .

Advanced Question: What strategies mitigate degradation of 2(5H)-Furanone derivatives during storage?

Answer:

  • Lyophilization : Stabilizes hygroscopic compounds like hydroxy derivatives .
  • Inert atmosphere storage : Prevents oxidation of unsaturated lactones under argon or nitrogen .
  • Low-temperature storage : Slows hydrolysis of acid-sensitive derivatives .

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